

# CAY10416: A Technical Guide for Researchers in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | CAY10416    |
| CAS No.:       | 443919-96-8 |
| Cat. No.:      | B163742     |

[Get Quote](#)

This guide provides an in-depth technical overview of **CAY10416**, a potent and selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the chemical structure, physicochemical properties, mechanism of action, and practical applications of **CAY10416**, grounded in authoritative scientific literature.

## Introduction: The Rationale for Dual COX/LOX Inhibition

Inflammation is a complex biological response implicated in a vast array of pathologies, from arthritis to cancer. The arachidonic acid cascade is a central pathway in mediating inflammatory responses, branching into two major enzymatic routes: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways produce prostaglandins and leukotrienes, respectively—potent lipid mediators that drive inflammation, pain, and fever.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily target the COX enzymes. However, the discovery of two COX isoforms, the constitutively expressed COX-1 (vital for gastric and renal homeostasis) and the inducible COX-2 (upregulated at sites of inflammation), led to the development of selective COX-2 inhibitors to minimize gastrointestinal side effects. Yet, inhibiting only the COX pathway can shunt the arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions.

This understanding spurred the development of dual COX/5-LO inhibitors. By simultaneously blocking both key enzymes, these agents can achieve a more comprehensive blockade of pro-inflammatory mediator synthesis, offering a potentially synergistic anti-inflammatory effect with an improved safety profile. **CAY10416** has emerged as a significant tool in this class, demonstrating high potency and selectivity, making it an invaluable molecule for research in inflammation and oncology.

## Chemical and Physical Properties of CAY10416

**CAY10416** is a synthetic, small-molecule inhibitor belonging to the pyrazole class of compounds. Its detailed chemical and physical characteristics are essential for its proper handling, storage, and application in experimental settings.

Chemical Structure:

- Formal Name: 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole[1]
- CAS Number: 443919-96-8[1]
- Molecular Formula: C<sub>29</sub>H<sub>29</sub>FN<sub>2</sub>O<sub>5</sub>S[1]

The structure of **CAY10416** incorporates a central pyrazole scaffold, a common feature in many selective COX-2 inhibitors, functionalized with distinct pharmacophores that confer its dual inhibitory activity.

Physicochemical Data Summary:

| Property               | Value                                           | Source |
|------------------------|-------------------------------------------------|--------|
| Molecular Weight       | 536.6 g/mol                                     | [1]    |
| Formulation            | A crystalline solid                             | [1]    |
| Purity                 | ≥95%                                            | [1]    |
| Solubility             | DMSO: 30 mg/mL; DMF: 30 mg/mL; Ethanol: 5 mg/mL | [1]    |
| $\lambda_{\text{max}}$ | 204, 269 nm                                     | [1]    |
| Storage                | -20°C                                           | [1]    |
| Stability              | ≥ 4 years (as supplied)                         | [1]    |

## Mechanism of Action: Dual Inhibition of the Arachidonic Acid Cascade

**CAY10416** exerts its biological effects by potently and selectively inhibiting two key enzymes in the arachidonic acid metabolic pathway: COX-2 and 5-LO.

Upon cellular stimulation by inflammatory signals, phospholipase A<sub>2</sub> releases arachidonic acid from the cell membrane. This free arachidonic acid serves as a substrate for both the COX and 5-LO enzymes.

- **COX Pathway:** COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), the precursor for various prostaglandins (like PGE<sub>2</sub>) and thromboxanes. PGE<sub>2</sub> is a primary mediator of inflammation, pain, and fever. **CAY10416** shows high selectivity for the inducible COX-2 isoform, with over 200-fold greater selectivity for COX-2 versus COX-1, and an IC<sub>50</sub> value of 50 nM for COX-2.[1]
- **5-LO Pathway:** The 5-LO enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B<sub>4</sub> (LTB<sub>4</sub>) is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are involved in asthma and allergic responses. **CAY10416** is a highly potent inhibitor of 5-LO, with an IC<sub>50</sub> value of 3 nM.[1]

By inhibiting both pathways, **CAY10416** effectively suppresses the production of a broad spectrum of pro-inflammatory lipid mediators.



[Click to download full resolution via product page](#)

Mechanism of **CAY10416** in the Arachidonic Acid Pathway.

## Biological Activity and Research Applications

The dual inhibitory action of **CAY10416** makes it a valuable tool for investigating pathologies where both prostaglandins and leukotrienes play a significant role. Its primary application has been in cancer research, particularly prostate cancer.

- **Anti-proliferative and Apoptotic Effects:** **CAY10416** has been demonstrated to be an apoptosis-inducing agent.[1] In cellular assays, it inhibits the growth of the LNCaP human prostate carcinoma cell line with an IC<sub>50</sub> value of 83 μM.[1] Furthermore, it shows a 45% inhibition of proliferation in the PC3 human prostate carcinoma cell line at a concentration of

100  $\mu$ M.[1] These findings suggest that **CAY10416** could be a useful tool for exploring novel therapeutic strategies in prostate cancer.[1]

- Anti-Inflammatory Research: Given its mechanism, **CAY10416** is an ideal candidate for in vitro and in vivo models of inflammatory diseases such as arthritis, inflammatory bowel disease, and asthma, where both COX-2 and 5-LO pathways are implicated.

## Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are essential. Below is a representative protocol for assessing the anti-proliferative effects of **CAY10416** on the LNCaP prostate cancer cell line using an MTT assay.

### In Vitro Cell Proliferation Assay (MTT) for LNCaP Cells

Objective: To determine the IC<sub>50</sub> value of **CAY10416** on LNCaP cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.

Materials:

- LNCaP cell line (ATCC® CRL-1740™)
- RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **CAY10416** (crystalline solid)
- Dimethyl sulfoxide (DMSO), cell culture grade
- MTT reagent (5 mg/mL in sterile PBS)[2]
- Solubilization Buffer (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[3]
- Sterile 96-well cell culture plates

- Phosphate-Buffered Saline (PBS)
- Microplate reader (absorbance at 570 nm)

#### Step-by-Step Methodology:

- Cell Culture and Seeding:
  - Culture LNCaP cells in RPMI-1640 + 10% FBS in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Harvest cells using Trypsin-EDTA, perform a cell count (e.g., using a hemocytometer), and assess viability (e.g., via trypan blue exclusion).
  - Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
  - Incubate for 24 hours to allow for cell attachment.
- Preparation of **CAY10416** Stock and Working Solutions:
  - Prepare a high-concentration stock solution of **CAY10416** (e.g., 30 mM) in 100% DMSO.
  - Perform serial dilutions of the stock solution in complete culture medium to prepare working concentrations (e.g., 2X the final desired concentrations, ranging from 0 µM to 200 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.
- Treatment of Cells:
  - After 24 hours of incubation, carefully remove the medium from the wells.
  - Add 100 µL of the prepared working solutions of **CAY10416** to the respective wells. Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells. Also, include "medium only" wells for background measurement.
  - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

- MTT Assay:
  - Following the incubation period, add 10  $\mu$ L of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[4]
  - Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
  - After incubation, add 100  $\mu$ L of Solubilization Buffer to each well to dissolve the purple formazan crystals.[3]
  - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
- Data Acquisition and Analysis:
  - Measure the absorbance of each well at 570 nm using a microplate reader.[2]
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control:
    - % Viability =  $\frac{(\text{Absorbance\_Treated} - \text{Absorbance\_Background})}{(\text{Absorbance\_Vehicle} - \text{Absorbance\_Background})} * 100$
  - Plot the % Viability against the log of the **CAY10416** concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Workflow for Determining  $IC_{50}$  of **CAY10416** via MTT Assay.

## Conclusion

**CAY10416** is a well-characterized and highly valuable research tool for scientists investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism provides a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids than selective COX-2 inhibitors alone. With established anti-proliferative effects in prostate cancer cell lines, **CAY10416** serves as a critical compound for advancing our understanding of inflammation-driven cancers and for the development of novel therapeutic strategies. The protocols and data presented in this guide offer a solid foundation for incorporating **CAY10416** into rigorous and reproducible scientific research.

## References

- Barbey, S., Goossens, L., Taverne, T., et al. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. *Bioorganic & Medicinal Chemistry Letters*, 12(5), 779-782 (2002). [[Link](#)]
- Singh, P., et al. Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. *Journal of Pain Research*, 9, 921–937 (2016). [[Link](#)]
- LNCaP Cells: Transfection and Cell Culture Protocols. (n.d.). [[Link](#)]
- National Center for Biotechnology Information. Cell Viability Assays. In: *Assay Guidance Manual*. (2013). [[Link](#)]
- Lin, C. Y., et al. Androgen Suppresses Proliferation of Castration-Resistant LNCaP 104-R2 Prostate Cancer Cells via Androgen Receptor, Skp2, and c-Myc. *PLoS ONE*, 4(11), e8052 (2009). [[Link](#)]
- Saeed, A., et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. *ACS Omega*, 8(20), 17871–17906 (2023). [[Link](#)]
- El-Sayed, M. A. A., et al. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. *Molecules*, 25(6), 1488 (2020). [[Link](#)]

- Cytion. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. (n.d.). [[Link](#)]
- LNCaP culture conditions +/- androgen treatment. (n.d.). [[Link](#)]
- Al-Warhi, T., et al. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. *Molecules*, 27(18), 6069 (2022). [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]
- 2. MTT assay protocol | Abcam [[abcam.com](http://abcam.com)]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
- 4. [sigmaaldrich.com](http://sigmaaldrich.com) [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 5. [atcc.org](http://atcc.org) [[atcc.org](http://atcc.org)]
- 6. [broadpharm.com](http://broadpharm.com) [[broadpharm.com](http://broadpharm.com)]
- To cite this document: BenchChem. [CAY10416: A Technical Guide for Researchers in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163742#cay10416-chemical-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)